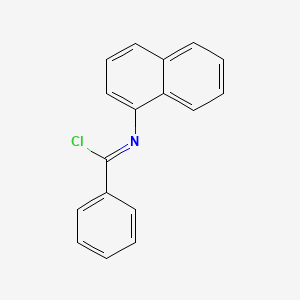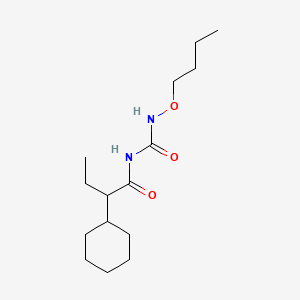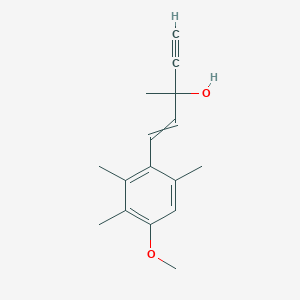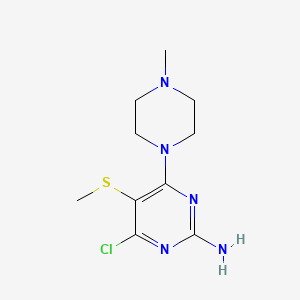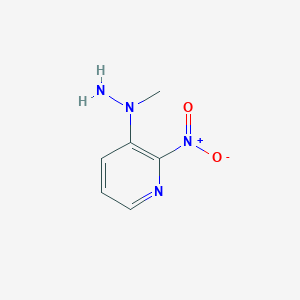
Pyridine, 3-(1-methylhydrazino)-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-(1-methylhydrazino)-2-nitro- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with a nitro group at the 2-position and a 1-methylhydrazino group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1-methylhydrazino)-2-nitro- typically involves the nitration of a pyridine derivative followed by the introduction of the 1-methylhydrazino group. One common method involves the nitration of 3-hydrazinopyridine using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position. The resulting 3-hydrazino-2-nitropyridine is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield Pyridine, 3-(1-methylhydrazino)-2-nitro-.
Industrial Production Methods
Industrial production of Pyridine, 3-(1-methylhydrazino)-2-nitro- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 3-(1-methylhydrazino)-2-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 3-(1-methylhydrazino)-2-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pyridine, 3-(1-methylhydrazino)-2-nitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of Pyridine, 3-(1-methylhydrazino)-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazino group can also form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Pyridine, 3-(1-methylhydrazino)-2-nitro- can be compared with other similar compounds such as:
3-nitropyridine: Lacks the hydrazino group, making it less reactive in certain substitution reactions.
2-nitropyridine: Has the nitro group at a different position, affecting its reactivity and biological activity.
3-(1-methylhydrazino)pyridine: Lacks the nitro group, making it less versatile in redox reactions.
The uniqueness of Pyridine, 3-(1-methylhydrazino)-2-nitro- lies in its combination of a nitro group and a hydrazino group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Número CAS |
57115-44-3 |
|---|---|
Fórmula molecular |
C6H8N4O2 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
1-methyl-1-(2-nitropyridin-3-yl)hydrazine |
InChI |
InChI=1S/C6H8N4O2/c1-9(7)5-3-2-4-8-6(5)10(11)12/h2-4H,7H2,1H3 |
Clave InChI |
UBEUZOVHFAHPHD-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C(N=CC=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



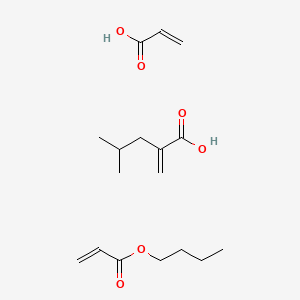
![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)
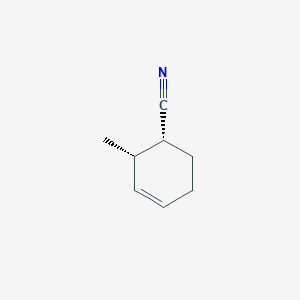
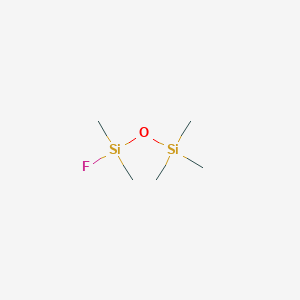

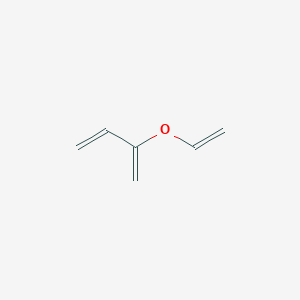
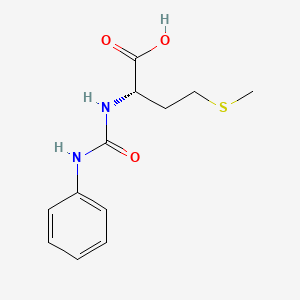
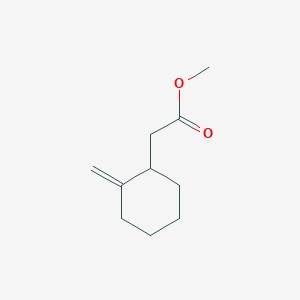
![Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630096.png)
